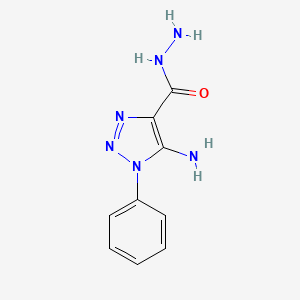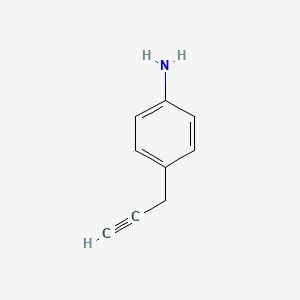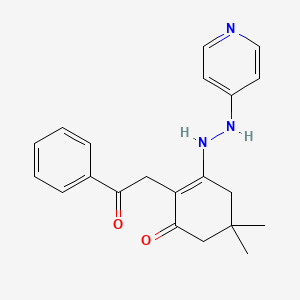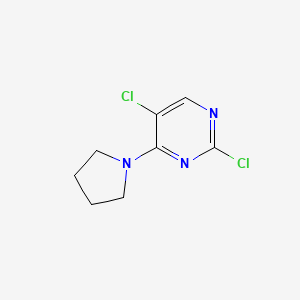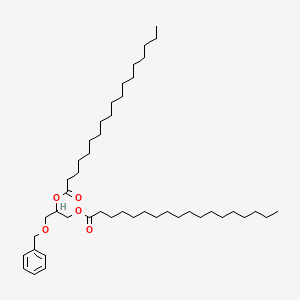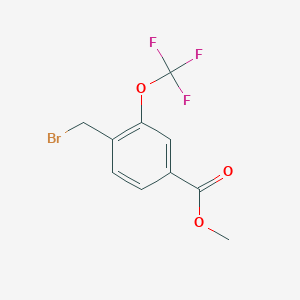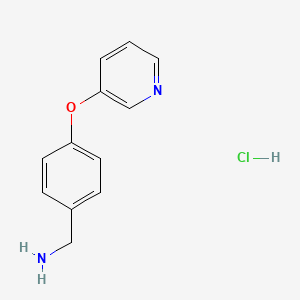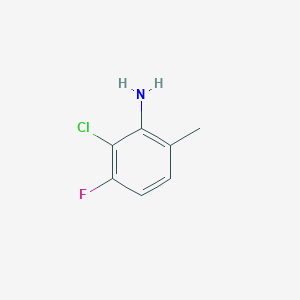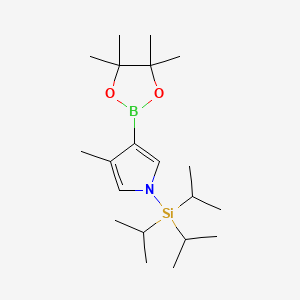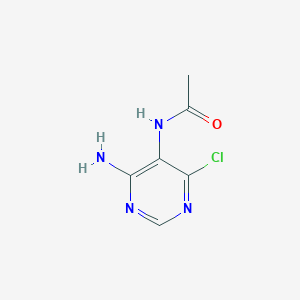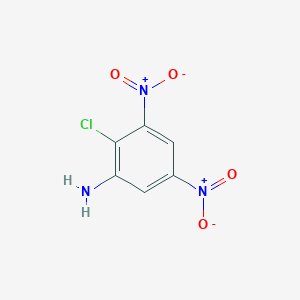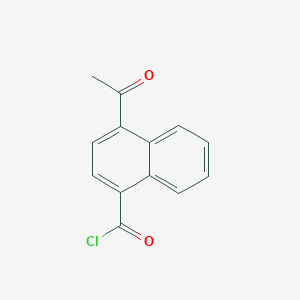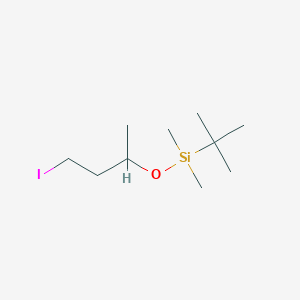
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is an organosilane compound with the molecular formula C10H23IOSi and a molecular weight of 314.28 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodobutyl chain, and a dimethylsilane moiety. It is commonly used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane . The synthetic route typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles, such as halides, cyanides, or amines, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups present in the molecule.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of silane-protected intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane involves its ability to form covalent bonds with other moleculesAdditionally, the silane moiety can act as a protecting group, stabilizing reactive intermediates during complex synthetic processes .
Comparaison Avec Des Composés Similaires
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is unique due to its specific combination of functional groups. Similar compounds include:
Tert-butyl(chloro)dimethylsilane: Used as a precursor in the synthesis of this compound.
Tert-butyl(4-bromobutoxy)dimethylsilane: Similar structure but with a bromine atom instead of iodine.
Tert-butyl(4-iodobutoxy)dimethylsilane: A closely related compound with a similar structure and reactivity.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the halogen atom present.
Propriétés
Formule moléculaire |
C10H23IOSi |
|---|---|
Poids moléculaire |
314.28 g/mol |
Nom IUPAC |
tert-butyl-(4-iodobutan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H23IOSi/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3 |
Clé InChI |
KMZZHZPGWRWKGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCI)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


